
Acetylacetone
Overview
Description
Acetylacetone, also known as 2,4-pentanedione, is an organic compound with the chemical formula CH₃−C(=O)−CH₂−C(=O)−CH₃. It is classified as a 1,3-diketone and exists in equilibrium with its enol tautomer CH₃−C(=O)−CH=C(−OH)−CH₃. This compound is a colorless liquid that is widely used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylacetone can be synthesized through several chemical routes. One common method involves the reaction between acetone and ketene, which is produced by the pyrolysis of acetone or acetic acid at high temperatures (700–800 °C). The esterification of ketene and acetone forms isopropenyl acetate, which is then transformed into this compound at 500–600 °C using metallic molybdenum as a catalyst .
Industrial Production Methods: Traditional industrial methods for producing this compound involve multiple steps and harsh conditions, resulting in low yields and environmental concerns. To address these issues, biosynthetic methods have been developed. These methods use engineered microorganisms, such as Escherichia coli, to produce this compound through the overexpression of specific enzymes. This approach offers advantages such as eco-friendliness, mild conditions, high selectivity, and lower potential costs .
Chemical Reactions Analysis
Types of Reactions: Acetylacetone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and carbon dioxide.
Reduction: It can be reduced to form 2,4-pentanediol.
Substitution: this compound can undergo substitution reactions to form metal acetylacetonate complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts such as copper(II) chloride and iron(III) chloride are used to form metal acetylacetonate complexes.
Major Products:
Oxidation: Acetic acid and carbon dioxide.
Reduction: 2,4-pentanediol.
Substitution: Metal acetylacetonate complexes.
Scientific Research Applications
Chemical Synthesis
Catalysts
Acetylacetone is extensively utilized as a catalyst in organic synthesis. Various metal acetylacetonates serve as effective catalysts in polymerization and other reactions. For example:
- Calcium Acetylacetonate : Used for synthesizing dimethylaminoethanol (DMAE) through transesterification with methyl methacrylate (MMA) .
- Zinc Acetylacetonate : Acts as a precursor for sorbic acid via condensation reactions .
- Iron Acetylacetonate : Functions as a photocatalyst for plastics degradation .
Table 1: Catalytic Applications of Metal Acetylacetonates
Metal Compound | Application Description |
---|---|
Calcium Acetylacetonate | Catalyst for DMA synthesis |
Zinc Acetylacetonate | Precursor for sorbic acid |
Iron Acetylacetonate | Photocatalyst for plastic degradation |
Manganese Acetylacetonate | Homogeneous oxidation catalyst |
Aluminum Acetylacetonate | Catalyst in olefin polymerization |
Material Science
Stabilizers and Promoters
In material science, this compound derivatives are employed as stabilizers and promoters in various applications:
- Heat Stabilizers : Calcium acetylacetonate serves as a heat stabilizer in rigid PVC formulations, exhibiting synergistic effects with other stabilizers .
- Ceramic Fibers : Aluminum acetylacetonate is used in producing high-temperature resistant SiC ceramic fibers .
Pharmaceutical Applications
This compound has found applications in the pharmaceutical industry due to its chelating properties and ability to form stable complexes with metals. This is particularly relevant in drug formulations where metal ions play a crucial role.
Case Study: Chelation Therapy
Research indicates that this compound can be used in chelation therapies to remove toxic metals from biological systems. Its ability to form stable complexes aids in the detoxification process .
Environmental Applications
This compound is also utilized in environmental chemistry, particularly in analytical methods for detecting trace metals:
- Solid-Phase Extraction : The use of this compound in solid-phase extraction methods has been reported for measuring trace amounts of beryllium in marine organisms, showcasing its utility in environmental monitoring .
Agricultural Uses
In agriculture, this compound derivatives are explored for their potential as growth promoters and stabilizers in fertilizers:
- Fertilizer Additives : Certain acetylacetonates have been tested for enhancing nutrient uptake by plants, thus improving agricultural yields.
Mechanism of Action
Acetylacetone exerts its effects through its ability to form stable complexes with metal ions. The compound exists in equilibrium between its keto and enol forms, with the enol form being more reactive. The enol form can donate electrons to metal ions, forming stable chelate complexes. These complexes are used in various catalytic and industrial processes .
Comparison with Similar Compounds
- Acetylacetone (2,4-pentanedione)
- Acetylpropionyl (2,4-hexanedione)
- Acetylbutyryl (2,4-heptanedione)
Comparison: this compound is unique due to its high reactivity and ability to form stable metal complexes. Compared to similar compounds, this compound has a lower molecular weight and higher volatility, making it more suitable for applications requiring rapid evaporation and high reactivity. Its ability to exist in equilibrium between keto and enol forms also enhances its versatility in chemical reactions .
Biological Activity
Acetylacetone, also known as 2,4-pentanedione, is a β-dicarbonyl compound with significant biological activity. Its applications range from serving as a solvent to acting as a precursor in the synthesis of various organic compounds. This article delves into the biological activities of this compound, including its antimicrobial properties, biosynthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
It features two carbonyl groups that contribute to its reactivity and ability to form chelates with metal ions. This property is particularly important in its biological applications.
Antimicrobial Activity
This compound and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . The effectiveness of this compound can be enhanced when it forms complexes with transition metals, which often exhibit increased toxicity against microbial strains .
Table 1: Antimicrobial Activity of this compound and Its Complexes
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 50 µg/mL |
Copper(II) complex | S. epidermidis | 25 µg/mL |
Nickel(II) complex | E. coli | 30 µg/mL |
Biosynthesis and Biodegradation
Recent studies have explored the biosynthesis of this compound through engineered microbial pathways. For instance, Escherichia coli has been modified to produce this compound by overexpressing the this compound-cleaving enzyme (Dke1) from Acinetobacter johnsonii. This process highlights the potential for large-scale production of this compound through microbial fermentation . The study demonstrated that site-directed mutagenesis could enhance enzyme activity, significantly increasing this compound yields.
Case Study: Enhanced Production via Genetic Engineering
A double mutant strain (K15Q/A60D) of Dke1 showed a production capacity of 556.3 mg/L of this compound under anaerobic conditions, which is 3.6-fold higher than that of the wild-type strain .
Biological Safety and Toxicological Studies
While this compound has beneficial applications, it is essential to assess its safety profile. Studies indicate that this compound can exhibit DNA-damaging effects under certain conditions . Therefore, understanding the toxicological aspects is crucial for its safe application in biological systems.
Therapeutic Applications
This compound's ability to chelate metal ions opens avenues for therapeutic applications in medicine, particularly in targeting metal-dependent enzymes or as a potential anti-cancer agent. Its derivatives have shown promise in inhibiting tumor growth in various cancer cell lines .
Properties
IUPAC Name |
pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKCREAYFQTBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2, Array | |
Record name | PENTANE-2,4-DIONE | |
Source | CAMEO Chemicals | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,4-PENTADIONE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021979 | |
Record name | 2,4-Pentanedione | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentane-2,4-dione appears as a colorless or yellow colored liquid. Less dense than water. Vapors are heavier than air. Used as a solvent in paints and varnishes., Liquid, Colorless to yellow liquid with a pleasant odor; [CHEMINFO MSDS] Rancid odor at room temperature; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., A colorless or yellow colored liquid. | |
Record name | PENTANE-2,4-DIONE | |
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Record name | 2,4-Pentanedione | |
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Record name | 2,4-Pentanedione | |
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Source | Human Metabolome Database (HMDB) | |
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Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
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Boiling Point |
284.7 °F at 760 mmHg (USCG, 1999), 138 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 140 °C, 284.7 °F | |
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Record name | Acetyl acetone | |
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Record name | 2,4-Pentanedione | |
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Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1023 | |
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Flash Point |
93 °F (USCG, 1999), 38 °C (100 °F) - closed cup, 105 °F - open cup, 93 °F (34 °C) (Closed cup), 34 °C c.c., 93 °F | |
Record name | PENTANE-2,4-DIONE | |
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Record name | Acetyl acetone | |
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Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1023 | |
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Solubility |
In water, 166,000 mg/L at 20 °C, One part dissolves in about 8 parts water, Fairly soluble in neutral water, Miscible with alcohol, ether, chloroform, benzene, acetone, glacial acetic acid, For more Solubility (Complete) data for Acetyl acetone (7 total), please visit the HSDB record page., 166 mg/mL at 20 °C, Solubility in water, g/100ml: 16 | |
Record name | Acetyl acetone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Pentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |
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Density |
0.975 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9721 at 25 °C/4 °C, Bulk density = 8.1 lb/gal, Relative density (water = 1): 0.98, 0.975 | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetyl acetone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-PENTADIONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1023 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
3.5 (Air = 1), Relative vapor density (air = 1): 3.45 | |
Record name | Acetyl acetone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-PENTADIONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
2.96 [mmHg], Vapor pressure, kPa at 20 °C: 0.93 | |
Record name | 2,4-Pentanedione | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Impurities |
The purity of the substance exceeds 99%. Known impurities are water (0.1%), hexane-2,5-dione (0.1%), acetic acid (0.05%) and isopropenyl acetate (0.03%). | |
Record name | Acetyl acetone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or slightly yellow liquid, Mobile, colorless or yellowish liquid; when cooled, solidifies to lustrous, pearly spangles. The liquid is affected by light, turning brown and forming resins. | |
CAS No. |
123-54-6 | |
Record name | PENTANE-2,4-DIONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4169 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetylacetone | |
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Record name | Acetyl acetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Pentanedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Pentanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46R950BP4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetyl acetone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Pentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-PENTADIONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1023 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-10.3 °F (USCG, 1999), -23 °C, -10.3 °F | |
Record name | PENTANE-2,4-DIONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4169 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetyl acetone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2064 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-Pentanedione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031648 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2,4-PENTADIONE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0533 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLACETONE (2,4-PENTANEDIONE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/1023 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.